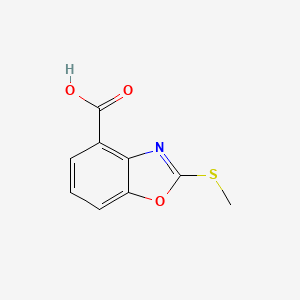
5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid typically involves the iodination and chlorination of quinoline derivatives. One common method includes the reaction of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid with iodine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical or industrial applications .
化学反応の分析
Types of Reactions
5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine or iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .
科学的研究の応用
5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the synthesis of dyes, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of 5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, preventing bacterial replication and growth .
類似化合物との比較
Similar Compounds
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
- 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Norfloxacin (1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
Uniqueness
5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific halogen substitutions, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine and iodine atoms in the quinoline ring enhances its potential as a versatile intermediate for synthesizing various bioactive compounds .
特性
分子式 |
C10H5ClINO3 |
|---|---|
分子量 |
349.51 g/mol |
IUPAC名 |
5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5ClINO3/c11-5-1-4(12)2-6-9(5)8(14)3-7(13-6)10(15)16/h1-3H,(H,13,14)(H,15,16) |
InChIキー |
FFDVBVZGPZTVDG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)I |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Chloro-2-(1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8633647.png)







![8-Methyl-3-(4-trifluoromethylphenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B8633734.png)





